molecular formula C12H18F2N4O B2644188 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101197-15-1

4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2644188
CAS No.: 2101197-15-1
M. Wt: 272.3
InChI Key: WDRHRDPEIXKGRR-UHFFFAOYSA-N
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Description

4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic compound with a unique structure that includes a pyrazole ring, a cyclohexyl group, and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the difluoroethyl group, and attachment of the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate large quantities. This includes the use of industrial-grade solvents, catalysts, and equipment to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents, such as:

  • 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide
  • 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-N-cyclohexyl-2-(2,2-difluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N4O/c13-10(14)7-18-11(9(15)6-16-18)12(19)17-8-4-2-1-3-5-8/h6,8,10H,1-5,7,15H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRHRDPEIXKGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=NN2CC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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